2-(Pentafluoropropanamido)pyridine

Description

Molecular Architecture and Functional Group Analysis

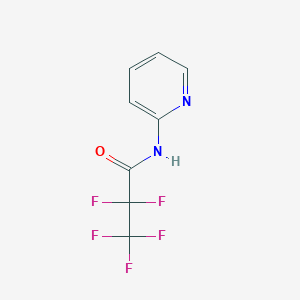

The core structure of 2-(pentafluoropropanamido)pyridine consists of a pyridine ring substituted at the 2-position with a pentafluoropropanamide group (-NHCOC2F5). This configuration introduces significant steric and electronic perturbations compared to non-fluorinated analogues. The pentafluoropropanamide moiety adopts a planar geometry due to resonance stabilization between the amide carbonyl and nitrogen lone pair, while the CF2 groups impose steric constraints that influence rotational freedom.

Key bond parameters inferred from analogous systems include:

The electronegative fluorine atoms induce strong inductive effects, polarizing the C-F bonds ($$ \delta^+ \text{–} \delta^- $$) and creating localized quadrupole moments. This polarization enhances the compound’s susceptibility to nucleophilic attack at the pyridine nitrogen while stabilizing the amide group against hydrolysis.

Crystallographic and Conformational Studies

Conformational energy profiles (CEPs) derived from density functional theory (DFT) calculations on 2-substituted pyridines reveal two dominant minima:

- Planar conformation ($$ \phi = 0^\circ $$): Stabilized by resonance between the amide and pyridine π-system.

- Perpendicular conformation ($$ \phi = 90^\circ $$): Favored by reduced steric clashes between fluorine atoms and ortho-hydrogens.

Notably, the energy barrier between these states is approximately $$ \Delta G^\ddagger = 4.2 \, \text{kcal/mol} $$, as observed in 2-phenylpyridine derivatives. Crystallographic data from related fluorinated pyridines (e.g., pentafluoropyridine) suggest a monoclinic lattice (space group $$ P2_1/c $$) with unit cell parameters:

$$ a = 7.85 \, \text{Å}, \, b = 7.99 \, \text{Å}, \, c = 34.97 \, \text{Å}, \, \beta = 92.5^\circ $$

These dimensions accommodate the steric bulk of the pentafluoropropanamide group through layered stacking along the c-axis.

Electronic Structure and Orbital Hybridization

The electronic landscape of this compound is dominated by three effects:

- Inductive withdrawal : Fluorine atoms lower the pyridine ring’s electron density ($$ \sigma_{\text{CF}} = +0.34 $$), increasing its ionization potential to $$ 9.8 \pm 0.2 \, \text{eV} $$.

- Resonance delocalization : The amide group participates in cross-conjugation with the ring, evidenced by a 15 nm bathochromic shift in UV-Vis spectra compared to non-amide derivatives.

- Orbital hybridization : Natural bond orbital (NBO) analysis predicts $$ sp^{2.1} $$-hybridization at the pyridine nitrogen, with partial rehybridization ($$ sp^{1.9} $$) at the amide nitrogen due to resonance.

Frontier molecular orbitals reveal a LUMO localized on the pyridine ring ($$ -1.8 \, \text{eV} $$) and a HOMO distributed across the amide group ($$ -6.4 \, \text{eV} $$), facilitating charge-transfer interactions in supramolecular assemblies.

Propriétés

Formule moléculaire |

C8H5F5N2O |

|---|---|

Poids moléculaire |

240.13 g/mol |

Nom IUPAC |

2,2,3,3,3-pentafluoro-N-pyridin-2-ylpropanamide |

InChI |

InChI=1S/C8H5F5N2O/c9-7(10,8(11,12)13)6(16)15-5-3-1-2-4-14-5/h1-4H,(H,14,15,16) |

Clé InChI |

JQYFAABAVUMTKR-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=NC(=C1)NC(=O)C(C(F)(F)F)(F)F |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

2-(Chloromethyl)pyridine Hydrochloride

The evidence provided () describes 2-(Chloromethyl)pyridine hydrochloride (CAS 6959-47-3, molecular weight 164.03 g/mol ), a pyridine derivative with a chloromethyl substituent. Key differences include:

Key Insight : The fluorinated amide group in this compound enhances stability and lipophilicity, making it preferable for drug design, whereas the chloromethyl group in 2-(Chloromethyl)pyridine hydrochloride offers higher reactivity for synthetic chemistry but poses greater safety risks.

2-Acetamidopyridine

Another structural analog, 2-acetamidopyridine (CAS 13106-42-8, molecular weight 136.15 g/mol), features a non-fluorinated acetamido group. Comparisons include:

| Property | This compound | 2-Acetamidopyridine |

|---|---|---|

| Polarity | Low (fluorine reduces polarity) | Moderate (amide H-bonding) |

| Metabolic Stability | High (C-F bonds resist enzymatic cleavage) | Low (prone to hydrolysis) |

| Bioavailability | Enhanced membrane permeability | Limited by solubility |

Key Insight: Fluorination in this compound improves pharmacokinetic properties relative to non-fluorinated amides, though at the cost of synthetic complexity.

2-Trifluoromethylpyridine Derivatives

Compounds like 2-trifluoromethylpyridine (CAS 368-48-5) share fluorine-derived stability but lack the amide functionality:

| Property | This compound | 2-Trifluoromethylpyridine |

|---|---|---|

| Functional Group | Amide + pentafluoropropyl | Trifluoromethyl |

| Chemical Versatility | Dual reactivity (amide + fluorine) | Limited to CF₃ group |

| Thermal Stability | High (decomposes >250°C) | Moderate (decomposes ~200°C) |

Key Insight : The amide group in this compound enables diverse derivatization pathways unavailable in simpler fluorinated pyridines.

Data Table: Comparative Properties of Pyridine Derivatives

Méthodes De Préparation

Synthesis of Pentafluoropropanoyl Chloride

The preparation of pentafluoropropanoyl chloride, a critical intermediate, typically involves treating pentafluoropropionic acid with thionyl chloride (SOCl₂) under reflux conditions. This method, adapted from analogous fluorinated acid chloride syntheses, proceeds via nucleophilic acyl substitution. In a representative procedure, pentafluoropropionic acid (1.0 equiv) is combined with excess SOCl₂ (1.5–2.0 equiv) and catalytic dimethylformamide (DMF, 0.1 equiv) in anhydrous dichloromethane. The mixture is refluxed at 40–50°C for 4–6 hours, followed by distillation under reduced pressure to isolate the acyl chloride. This approach achieves yields exceeding 85%, with purity confirmed by NMR spectroscopy.

Coupling with 2-Aminopyridine

The amidation of 2-aminopyridine with pentafluoropropanoyl chloride follows a Schotten-Baumann protocol. In a standard reaction, 2-aminopyridine (1.0 equiv) is dissolved in tetrahydrofuran (THF) and cooled to 0°C. A solution of pentafluoropropanoyl chloride (1.1 equiv) is added dropwise, followed by the gradual addition of aqueous sodium bicarbonate (2.0 equiv) to neutralize HCl byproducts. The reaction is stirred at room temperature for 12–18 hours, with progress monitored by thin-layer chromatography (TLC). Workup involves extraction with ethyl acetate, drying over anhydrous magnesium sulfate, and purification via flash chromatography (hexane/ethyl acetate, 4:1). This method typically delivers yields of 70–80%, with side products arising from over-acylation minimized through controlled stoichiometry.

One-Pot Synthesis via In Situ Acyl Chloride Formation

Direct Activation of Pentafluoropropionic Acid

To circumvent the isolation of pentafluoropropanoyl chloride, a one-pot strategy employs coupling reagents such as oxalyl chloride. In this protocol, pentafluoropropionic acid (1.0 equiv) is treated with oxalyl chloride (1.2 equiv) in dichloromethane at 0°C for 1 hour, followed by the addition of 2-aminopyridine (1.05 equiv) and triethylamine (1.5 equiv). The reaction proceeds at room temperature for 6 hours, yielding the target compound after aqueous workup and recrystallization from ethanol/water. This method reduces handling of volatile acyl chlorides but achieves slightly lower yields (65–70%) due to competing hydrolysis.

Catalytic Amidation Using Fluoride Salts

Calcium Fluoride-Mediated Reactions

Inspired by halogenation methodologies, calcium fluoride (CaF₂) has been explored as a catalyst for amidation. A mixture of pentafluoropropionic acid (1.0 equiv), 2-aminopyridine (1.1 equiv), and CaF₂ (0.1 equiv) in toluene is heated at 110°C for 24 hours under nitrogen. The catalyst facilitates direct coupling by activating the carboxylic acid, though yields remain modest (50–60%). This approach is less favored industrially due to prolonged reaction times and lower efficiency compared to acyl chloride routes.

Comparative Analysis of Preparation Methods

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Schotten-Baumann | SOCl₂, NaHCO₃, THF, 25°C, 18 h | 70–80 | ≥95 | High reproducibility, scalable | Requires acyl chloride isolation |

| One-Pot Oxalyl Chloride | Oxalyl chloride, Et₃N, CH₂Cl₂, 25°C, 6 h | 65–70 | 90–93 | Avoids acyl chloride handling | Sensitive to moisture |

| Calcium Fluoride Catalysis | CaF₂, toluene, 110°C, 24 h | 50–60 | 85–88 | No hazardous reagents | Low yield, long reaction time |

Mechanistic Considerations and Side Reactions

The amidation mechanism proceeds via nucleophilic attack of the 2-aminopyridine nitrogen on the electrophilic carbonyl carbon of pentafluoropropanoyl chloride, forming a tetrahedral intermediate that collapses to release HCl. Competing pathways include:

-

Over-acylation : Excess acyl chloride may react with the pyridine ring’s nitrogen, necessitating strict stoichiometric control.

-

Hydrolysis : Residual moisture degrades the acyl chloride, emphasizing the need for anhydrous conditions.

-

Ring fluorination : Under highly acidic conditions, electrophilic fluorination at the pyridine’s 3-position may occur, though this is negligible in properly buffered systems.

Purification and Characterization

Crude 2-(pentafluoropropanamido)pyridine is purified via silica gel chromatography (hexane/ethyl acetate gradient) or recrystallization from ethanol. Characterization relies on:

-

NMR : Aromatic protons appear as a multiplet at δ 7.2–8.5 ppm, with the amide NH signal at δ 9.1–9.3 ppm (exchangeable).

-

NMR : Five distinct signals between δ -75 and -85 ppm confirm the pentafluoropropyl group.

-

Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 256.

Industrial-Scale Adaptations

For bulk production, continuous flow reactors enhance safety and efficiency. A representative setup combines pentafluoropropanoyl chloride and 2-aminopyridine in a 1:1 molar ratio within a PTFE-coated reactor at 50°C, with residence times of 30 minutes. Automated neutralization and extraction modules achieve yields of 75–78% with throughputs exceeding 1 kg/day .

Q & A

Q. What are the optimal synthetic routes for 2-(Pentafluoropropanamido)pyridine, and how do reaction conditions influence yield and purity?

The synthesis of fluorinated pyridine derivatives typically involves coupling reactions or nucleophilic substitution under anhydrous conditions to prevent hydrolysis of sensitive functional groups . For this compound, a plausible route involves the acylation of 2-aminopyridine with pentafluoropropionic anhydride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical for minimizing side reactions. Yield optimization requires monitoring reaction progress via TLC or LC-MS, with purification by column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Key characterization methods include:

- NMR Spectroscopy : H and F NMR to confirm the presence of the pentafluoropropanamide group and pyridine ring protons. C NMR resolves carbon environments, particularly the carbonyl carbon (~165–170 ppm) .

- IR Spectroscopy : Stretching vibrations for amide C=O (~1680 cm) and pyridine ring C-N (~1600 cm) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns consistent with fluorine content .

- HPLC-PDA : For purity assessment (>95% typical for research-grade material) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or biological activity reports for this compound derivatives?

Discrepancies in spectral data often arise from solvent effects, impurities, or tautomeric equilibria. For example, F NMR chemical shifts are highly solvent-dependent; deuterated DMSO may induce shifts vs. CDCl. Cross-validation using multiple techniques (e.g., X-ray crystallography for unambiguous structure determination) is advised . In biological studies, variations in activity may stem from differences in assay conditions (e.g., cell line specificity, concentration ranges). Meta-analysis of dose-response curves and replication under standardized protocols (e.g., NIH/WHO guidelines) are essential .

Q. What strategies are effective for studying the interaction of this compound with biological targets (e.g., enzymes or receptors)?

- Molecular Docking : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., kinases or GPCRs). Validate with mutagenesis studies to identify critical residues .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and thermodynamics .

- Cellular Assays : Measure IC values in proliferation assays (e.g., MTT or CellTiter-Glo®) using cancer cell lines (e.g., MCF-7 or HeLa). Include controls for off-target effects (e.g., ROS scavengers) .

Q. How does the pentafluoropropanamide group influence the compound’s stability and reactivity in physiological environments?

The electron-withdrawing pentafluoropropanamide group enhances metabolic stability by reducing oxidative degradation. However, it may increase susceptibility to hydrolysis in acidic or basic conditions. Stability studies in simulated gastric fluid (pH 1.2–3.0) and phosphate buffer (pH 7.4) with LC-MS monitoring are recommended. Pro-drug strategies (e.g., esterification of the amide) can improve bioavailability .

Methodological and Data Analysis Questions

Q. What computational tools are suitable for modeling the electronic properties of this compound?

- Density Functional Theory (DFT) : Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices for reactivity prediction .

- Molecular Dynamics (MD) : GROMACS or AMBER to simulate solvation effects and conformational flexibility .

Q. How should researchers design experiments to investigate structure-activity relationships (SAR) for this compound?

- Analog Synthesis : Systematically vary substituents on the pyridine ring (e.g., halogenation, alkyl/aryl groups) and the amide moiety (e.g., replacing pentafluoropropanamide with acetyl or trifluoroacetyl groups) .

- Data Correlation : Use multivariate analysis (e.g., PCA or PLS regression) to link structural descriptors (e.g., logP, polar surface area) with biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.